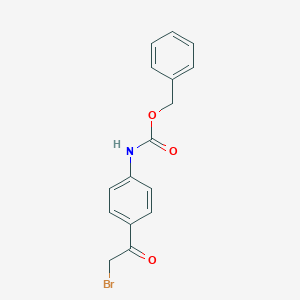![molecular formula C₁₅H₂₄O₅ B130971 (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol CAS No. 126641-61-0](/img/structure/B130971.png)
(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol, also known as (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol, is a useful research compound. Its molecular formula is C₁₅H₂₄O₅ and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclization and Rearrangement Studies
Studies have explored the cyclization and rearrangement of diterpenoids related to the specified compound. For instance, Vlad et al. (2004) investigated the dehydration of a similar diterpenoid compound, leading to the formation of new hydrocarbons with unique carbon skeletons, indicating potential applications in the synthesis of novel organic compounds (Vlad, Ungur, Barba, Malinovskii, Simonov, & Malinovskii, 2004). Similar studies by Barba, Ungur, and Vlad (1989) focused on isomerization reactions, revealing the transformation potential of these compounds under specific conditions (Barba, Ungur, & Vlad, 1989).
Bioactive Derivative Synthesis
Al-Oqail et al. (2003) synthesized new azaartemisinin derivatives from a related compound, assessing their antimalarial and cytotoxic activities. This indicates the potential of such compounds in medicinal chemistry, particularly in developing treatments for diseases like malaria (Al-Oqail, Galal, Ahmad, Al-Fishawi, & El-Feraly, 2003).
Antimicrobial and Antitumor Activity
Research by Shaheen, Ali, Rosario, and Shah (2014) synthesized and characterized triorganotin(IV) derivatives of a similar compound, revealing significant antifungal and anticancer activities. This highlights the potential application of such compounds in developing new antifungal agents and cancer treatments (Shaheen, Ali, Rosario, & Shah, 2014).
Phytotoxic Activity
Ascari et al. (2013) conducted research on the phytotoxic activity and metabolism of Botrytis cinerea, a fungal phytopathogen, using derivatives of related compounds. This study provides insights into the potential agricultural applications of these compounds, particularly in plant protection and pest management (Ascari, Boaventura, Takahashi, Durán-Patrón, Hernández-Galán, Macías-Sánchez, & Collado, 2013).
properties
IUPAC Name |
(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-7-4-5-9-8(2)12(17)18-13-15(9)10(7)6-11(16)14(3,19-13)20-15/h7-13,16-17H,4-6H2,1-3H3/t7-,8-,9+,10+,11-,12?,13-,14+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYSVFNZNVQCLV-PBDCUWOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1C[C@H]([C@@](O3)(O4)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570272 |
Source


|
| Record name | (3R,3aS,6R,6aS,8R,9R,10aR,10bR)-3,6,9-Trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepine-2,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol | |
CAS RN |
126641-61-0 |
Source


|
| Record name | (3R,3aS,6R,6aS,8R,9R,10aR,10bR)-3,6,9-Trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepine-2,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

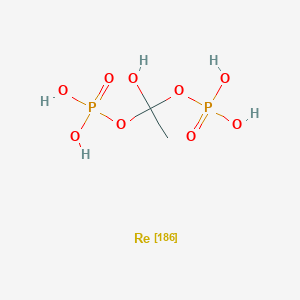
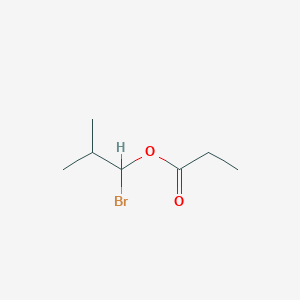
![3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine](/img/structure/B130904.png)
![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B130905.png)
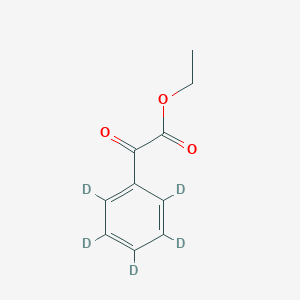
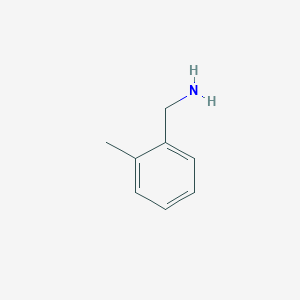
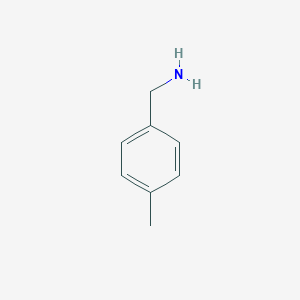
![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B130919.png)
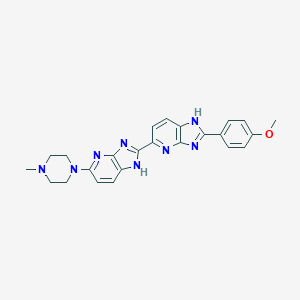
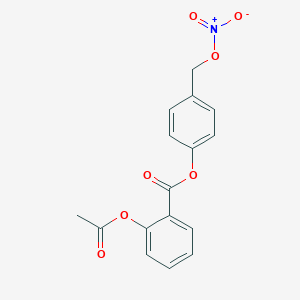
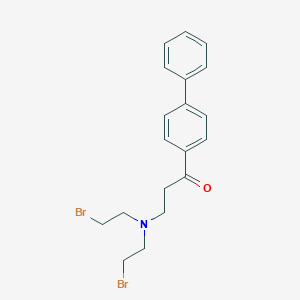
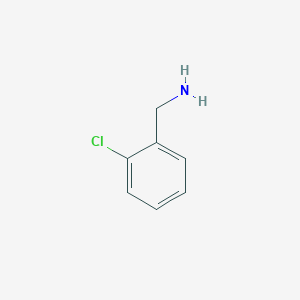
![2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B130928.png)
